molecular formula C15H14ClN3O4S B12047744 4-((4-Chlorophenyl)sulfonyl)-N-hydroxy-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboximidamide

4-((4-Chlorophenyl)sulfonyl)-N-hydroxy-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboximidamide

カタログ番号: B12047744
分子量: 367.8 g/mol
InChIキー: KWEUFFZCMQSANZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the 3,4-dihydro-2H-benzo[b][1,4]oxazine class, characterized by a bicyclic structure combining a benzene ring fused with an oxygen-containing heterocycle. Key substituents include:

  • An N-hydroxycarboximidamide moiety at position 2, which may enhance hydrogen-bonding capabilities and metabolic stability.

This structural configuration suggests applications in medicinal chemistry, particularly as a scaffold for enzyme inhibitors or receptor modulators.

特性

分子式

C15H14ClN3O4S

分子量

367.8 g/mol

IUPAC名

4-(4-chlorophenyl)sulfonyl-N'-hydroxy-2,3-dihydro-1,4-benzoxazine-2-carboximidamide

InChI

InChI=1S/C15H14ClN3O4S/c16-10-5-7-11(8-6-10)24(21,22)19-9-14(15(17)18-20)23-13-4-2-1-3-12(13)19/h1-8,14,20H,9H2,(H2,17,18)

InChIキー

KWEUFFZCMQSANZ-UHFFFAOYSA-N

異性体SMILES

C1C(OC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)Cl)/C(=N/O)/N

正規SMILES

C1C(OC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)Cl)C(=NO)N

製品の起源

United States

準備方法

4-((4-クロロフェニル)スルホニル)-N-ヒドロキシ-3,4-ジヒドロ-2H-ベンゾ[b][1,4]オキサジン-2-カルボキシミドアミドの合成には、いくつかのステップが含まれます。 一般的な方法の1つは、4-クロロベンゼンスルホニルクロリドとN-ヒドロキシ-3,4-ジヒドロ-2H-ベンゾ[b][1,4]オキサジン-2-カルボキシミドアミドを制御された条件下で反応させることです 。この反応には通常、ジクロロメタンなどの溶媒とトリエチルアミンなどの塩基が必要で、反応を促進します。混合物を室温で数時間攪拌すると、反応が完了します。工業生産方法では、同様のステップが採用される場合がありますが、より大規模で、最適化された反応条件を採用することで、より高い収率と純度が保証されます。

作用機序

類似の化合物との比較

4-((4-クロロフェニル)スルホニル)-N-ヒドロキシ-3,4-ジヒドロ-2H-ベンゾ[b][1,4]オキサジン-2-カルボキシミドアミドは、以下の類似の化合物と比較できます。

類似化合物との比較

Key Findings and Implications

Synthetic Flexibility : Benzoxazines and oxadiazines are synthesized via diverse routes (e.g., dehydrosulfurization , diazonium coupling ), but the target compound’s pathway remains underexplored.

Structure-Activity Trends: Electron-withdrawing groups (e.g., Cl, SO₂) improve stability but may reduce bioavailability.

Research Gaps: Limited data exist on the target compound’s biological activity, solubility, or toxicity compared to its analogs.

生物活性

The compound 4-((4-Chlorophenyl)sulfonyl)-N-hydroxy-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboximidamide is a synthetic derivative with potential therapeutic applications. Its biological activity has been the subject of various studies focusing on its antibacterial properties, enzyme inhibition capabilities, and interactions with biological targets. This article provides a comprehensive overview of its biological activities, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a chlorophenyl sulfonyl group and a hydroxylamine moiety. The molecular formula is C16H16ClN3O3SC_{16}H_{16}ClN_3O_3S, and it has notable pharmacophoric elements that contribute to its biological activity.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of this compound against various bacterial strains. The results indicate moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other strains.

Bacterial Strain Inhibition Zone (mm) Activity Level
Salmonella typhi20Strong
Bacillus subtilis18Moderate
Escherichia coli10Weak
Staphylococcus aureus12Weak

Enzyme Inhibition

The compound has also been tested for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes, and their inhibition can lead to therapeutic benefits in conditions like Alzheimer's disease and urinary tract infections.

  • Acetylcholinesterase Inhibition : The compound demonstrated significant inhibitory activity with IC50 values ranging from 1.13 µM to 6.28 µM across different analogues.
  • Urease Inhibition : It exhibited strong urease inhibitory activity, with some derivatives showing IC50 values as low as 2.14 µM, indicating a potential for treating urease-related disorders.
Enzyme IC50 (µM) Reference Compound
Acetylcholinesterase1.13 - 6.28Eserine (IC50 = 0.5 µM)
Urease2.14 - 6.28Thiourea (IC50 = 21.25 µM)

Mechanistic Studies

Docking studies have elucidated potential mechanisms of action for the compound's biological effects. For instance, it was found to interact favorably with active sites on target enzymes, suggesting that structural modifications could enhance its potency and selectivity.

Case Studies

  • Study on Antiviral Activity : A study reported that derivatives similar to this compound exhibited antiviral activity against human adenoviruses (HAdV). These compounds showed selectivity indexes greater than 100, indicating their potential as antiviral agents while minimizing cytotoxicity.
  • Pharmacokinetic Evaluations : In vivo studies indicated that certain derivatives had favorable pharmacokinetic profiles, supporting their advancement into clinical testing phases.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。